m-PEG15-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG15-amine: is a polyethylene glycol (PEG) derivative with an amino group at one end and a methoxy group at the other. It contains 15 PEG units, making it a versatile and hydrophilic compound. This compound is commonly used as a linker in bioconjugation and drug delivery systems due to its ability to increase solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions: m-PEG15-amine is synthesized through the reaction of methoxypolyethylene glycol with an amine group. The process involves the following steps:
Activation of Methoxypolyethylene Glycol: Methoxypolyethylene glycol is activated using a suitable reagent such as tosyl chloride or mesyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of methoxypolyethylene glycol are activated using industrial-grade reagents.
Continuous Amination: The activated product is continuously reacted with an amine source in a controlled environment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: m-PEG15-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide or imine bonds.
Reductive Amination: The amino group can react with carbonyl compounds under reductive amination conditions to form C-N bonds.
Common Reagents and Conditions:
Carboxylic Acids and NHS Esters: These reagents are commonly used to form amide bonds with the amino group of this compound.
Carbonyl Compounds: Ketones and aldehydes react with the amino group under reductive amination conditions, often using reducing agents like sodium cyanoborohydride.
Major Products:
Amide Bonds: Formed through reactions with carboxylic acids and NHS esters.
Imine and Secondary Amines: Formed through reactions with carbonyl compounds under reductive amination.
Scientific Research Applications
m-PEG15-amine has a wide range of applications in scientific research, including:
Bioconjugation: Used to link biomolecules such as proteins, peptides, antibodies, and nucleic acids.
Protein Modification: Used to modify proteins and peptides to improve their solubility, stability, and pharmacokinetic properties.
Gene Therapy: Utilized in the synthesis of nonviral gene vectors by coupling with polyethylenimine (PEI) to form graft copolymers.
Mechanism of Action
The mechanism of action of m-PEG15-amine involves its ability to form stable covalent bonds with various functional groups. The amino group reacts with carboxylic acids, NHS esters, and carbonyl compounds to form amide, imine, or secondary amine bonds. This reactivity allows this compound to serve as a versatile linker in bioconjugation and drug delivery systems .
Molecular Targets and Pathways:
Biomolecules: this compound targets proteins, peptides, antibodies, and nucleic acids for conjugation.
Drug Delivery Systems: It enhances the solubility and stability of hydrophobic drugs by forming micelles and other delivery vehicles.
Comparison with Similar Compounds
Methoxypolyethylene glycol amine: Similar to m-PEG15-amine but with varying chain lengths and functional groups.
Polyethylene glycol (PEG) derivatives: Various PEG derivatives with different functional groups, such as PEGylated carboxylic acids, esters, and thiols.
Uniqueness of this compound:
Hydrophilicity: The presence of 15 PEG units makes this compound highly hydrophilic, enhancing its solubility in aqueous media.
This compound stands out due to its unique combination of hydrophilicity and reactivity, making it a valuable compound in various scientific research applications.
Biological Activity
m-PEG15-amine, a polyethylene glycol (PEG)-based compound, is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.
Chemical Structure :
this compound has the molecular formula C31H65NO15 and a molecular weight of 691.85 g/mol. It consists of a 15-unit PEG chain connected to an amine group, which facilitates its role as a bioconjugation agent.
Mechanism :
The primary function of this compound is to serve as a linker in PROTACs, which are bifunctional molecules that promote the targeted degradation of specific proteins via the ubiquitin-proteasome system. One end of the PROTAC binds to an E3 ubiquitin ligase while the other binds to the target protein, leading to ubiquitination and subsequent degradation .
In Vitro Studies
In vitro studies have shown that this compound maintains significant biological activity when incorporated into PROTACs. The compound's ability to enhance solubility and stability of conjugated proteins is critical for effective cellular uptake and function.
- Cellular Uptake : this compound-modified PROTACs demonstrate improved cellular permeability compared to non-PEGylated counterparts. This is attributed to the hydrophilic nature of PEG, which facilitates better interaction with cellular membranes .
- Target Protein Degradation : Research indicates that PROTACs utilizing this compound can effectively degrade target proteins in various cancer cell lines, showcasing its utility in therapeutic applications .
Case Study 1: Efficacy in Cancer Treatment
A study published in EBioMedicine highlighted the efficacy of this compound-based PROTACs in degrading oncogenic proteins in breast cancer models. The results demonstrated:
- IC₅₀ Values : The IC₅₀ values for target protein degradation ranged from 5 to 50 nM, indicating potent activity.
- Cell Viability Assays : Cell viability decreased significantly in treated groups compared to controls, underscoring the therapeutic potential of these compounds .
Case Study 2: Neuroprotective Applications
Another investigation focused on the neuroprotective effects of PEGylated compounds, including this compound derivatives. The study found:
- Improved Half-Life : PEGylation enhanced the half-life of neurotrophic factors in cerebrospinal fluid, promoting sustained biological activity.
- In Vivo Efficacy : Administration of PEGylated neurotrophic factors showed improved outcomes in models of spinal cord injury, suggesting that this compound could play a role in neurotherapeutics .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other PEG linkers:
Linker Type | IC₅₀ (nM) | Cellular Uptake | Stability | Applications |
---|---|---|---|---|
This compound | 5 - 50 | High | Enhanced | Cancer therapy, neuroprotection |
PEG4 | 10 - 100 | Moderate | Moderate | General bioconjugation |
PEG20 | 20 - 150 | Low | Low | Limited applications |
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H65NO15/c1-33-4-5-35-8-9-37-12-13-39-16-17-41-20-21-43-24-25-45-28-29-47-31-30-46-27-26-44-23-22-42-19-18-40-15-14-38-11-10-36-7-6-34-3-2-32/h2-32H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVDWBQHXMQETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H65NO15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.